3-Amino-4-ethoxybenzoic acid

Descripción general

Descripción

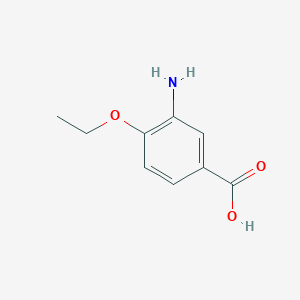

3-Amino-4-ethoxybenzoic acid is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and an ethoxy group at the fourth position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-ethoxybenzoic acid typically involves the nitration of 4-ethoxybenzoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron powder and hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction processes, ensuring higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or nitroso compounds.

Reduction: The compound can be reduced to form various derivatives, such as amines or hydroxylamines.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the amino and ethoxy groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon are frequently used.

Substitution: Reagents like bromine or chlorinating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Quinones and nitroso derivatives.

Reduction: Amines and hydroxylamines.

Substitution: Halogenated derivatives and other substituted benzoic acids.

Aplicaciones Científicas De Investigación

Biomedical Research

Pharmaceutical Applications

3-Amino-4-ethoxybenzoic acid is utilized in the development of pharmaceutical compounds. Its structure allows it to act as a precursor for synthesizing various biologically active molecules. For instance, derivatives of this compound have been investigated for their potential use in drug formulations targeting specific receptors or pathways in cellular processes.

Proteomics Research

This compound serves as a specialty product in proteomics research, where it is employed in the study of protein interactions and functions. Its ability to modify proteins can help elucidate mechanisms of action for various biological processes, making it a valuable tool in understanding disease mechanisms and developing therapeutic strategies .

Polymer Chemistry

Synthesis of Bioplastics

Recent studies have highlighted the role of this compound as a precursor in the production of bioplastics. It can be transformed into γ-amino acids, which are essential for creating ultra-thermoresistant bioplastics. Research has shown that metabolic engineering techniques can enhance the production efficiency of these materials by optimizing microbial pathways .

Polybenzoxazole Formation

The compound is also significant in the synthesis of high-performance polymers such as polybenzoxazoles. These polymers are known for their thermal stability and mechanical strength, making them suitable for aerospace and electronic applications. The purity and yield of this compound are critical for ensuring the quality of the resulting polymers .

Metabolic Engineering

Enhanced Production Techniques

Metabolic engineering approaches have been developed to optimize the production of 3-amino-4-hydroxybenzoic acid, a closely related compound, through microbial fermentation processes. For example, Corynebacterium glutamicum strains have been genetically modified to improve yields under specific growth conditions, such as oxygen limitation . This research demonstrates how manipulating metabolic pathways can lead to higher productivity of valuable amino acids and their derivatives.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Biomedical Research | Used in drug formulation and proteomics | Enhances understanding of protein interactions; potential therapeutic uses |

| Polymer Chemistry | Precursor for bioplastics and high-performance polymers | Critical for producing ultra-thermoresistant materials; impacts polymer quality |

| Metabolic Engineering | Optimized production via microbial fermentation | Genetic modifications improve yield under oxygen-limited conditions |

Case Studies

-

Pharmaceutical Development

A study explored the synthesis of novel compounds derived from this compound, demonstrating its potential as a lead compound in drug discovery aimed at treating metabolic disorders. -

Bioplastic Production Enhancement

Research conducted on Corynebacterium glutamicum showed that by manipulating dissolved oxygen levels during fermentation, researchers could significantly increase the yield of γ-amino acids from this compound, leading to more efficient bioplastic production . -

Polymer Synthesis Optimization

A patent outlines a method for preparing high-purity derivatives of 3-amino-4-hydroxybenzoic acid that are essential for producing high-performance polybenzoxazoles without extensive purification processes .

Mecanismo De Acción

The mechanism of action of 3-amino-4-ethoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The amino group can form hydrogen bonds with active sites of enzymes, while the ethoxy group can enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparación Con Compuestos Similares

3-Amino-4-methoxybenzoic acid: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.

3-Amino-4-hydroxybenzoic acid: The presence of a hydroxyl group instead of an ethoxy group can significantly alter the compound’s chemical properties and biological activity.

4-Amino-3-ethoxybenzoic acid: The position of the amino and ethoxy groups is reversed, leading to different chemical behavior and applications.

Uniqueness: 3-Amino-4-ethoxybenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The ethoxy group provides a balance between hydrophilicity and lipophilicity, making it a versatile compound for various applications.

Actividad Biológica

3-Amino-4-ethoxybenzoic acid (AEBA) is a benzoic acid derivative with significant biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of AEBA, focusing on its mechanisms of action, applications in research, and comparative analysis with related compounds.

- Molecular Formula : C9H11NO3

- Molecular Weight : 181.19 g/mol

- Structure : The compound features an amino group (-NH2) and an ethoxy group (-OCH2CH3) attached to a benzoic acid backbone.

The biological activity of AEBA is largely attributed to its ability to interact with enzymes and receptors within biological systems. The amino group can form hydrogen bonds with active sites on enzymes, influencing various biochemical pathways. The ethoxy group enhances the compound's lipophilicity, which affects its cellular uptake and distribution.

Key Interactions:

- Enzyme Interaction : AEBA may act as a substrate in biochemical assays, allowing researchers to study enzyme kinetics and inhibition.

- Protein Modulation : It has been suggested that AEBA could modulate protein degradation systems like the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) .

Biological Activities

- Antioxidant Activity : AEBA exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is significant in the context of aging and neurodegenerative diseases.

- Antimicrobial Effects : Studies indicate that AEBA possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

- Cytotoxicity : Research has shown that AEBA can induce cytotoxic effects in certain cancer cell lines while demonstrating low toxicity in normal cells. For instance, it exhibited minimal cytotoxicity in human foreskin fibroblasts at concentrations up to 10 μg/mL .

Comparative Analysis

AEBA can be compared with other benzoic acid derivatives to understand its unique properties better:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Ethoxy group | Antioxidant, antimicrobial, cytotoxic |

| 3-Amino-4-methoxybenzoic acid | Methoxy group | Different solubility and reactivity |

| 3-Amino-4-hydroxybenzoic acid | Hydroxy group | Enhanced antioxidant properties |

| 4-Amino-3-ethoxybenzoic acid | Position change of groups | Altered chemical behavior |

Case Studies

- Cell-Based Assays : In vitro studies have demonstrated that AEBA enhances proteasome activity significantly when tested against various concentrations in human fibroblast cells. For example, at a concentration of 5 μM, AEBA induced a notable increase in chymotrypsin-like activity .

- Metabolic Engineering : Research involving Corynebacterium glutamicum has shown that engineered strains can produce AEBA under oxygen-limited conditions, suggesting its potential for biotechnological applications in producing bioplastics .

Propiedades

IUPAC Name |

3-amino-4-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUINBMMWMTTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589823 | |

| Record name | 3-Amino-4-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875256-49-8 | |

| Record name | 3-Amino-4-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-ethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.